Structural Elucidation of 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone: A Comprehensive Analytical Framework
Structural Elucidation of 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone: A Comprehensive Analytical Framework
Executive Summary
In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the unambiguous structural verification of synthetic intermediates is a critical regulatory and scientific requirement. 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS No. 898785-84-7) is a highly versatile, bifunctional building block featuring a meta-chloroaryl ketone and a protected aliphatic aldehyde (1,3-dioxane acetal) [1].
This whitepaper outlines a rigorous, self-validating analytical framework for the structural elucidation of this compound. By synthesizing High-Resolution Mass Spectrometry (HRMS), Fourier Transform Infrared Spectroscopy (FT-IR), and advanced 1D/2D Nuclear Magnetic Resonance (NMR) techniques, we establish a deterministic workflow that eliminates structural ambiguity.
Strategic Elucidation Workflow
The elucidation of complex organic intermediates requires a multi-orthogonal approach. Relying on a single analytical technique introduces the risk of isobaric or isomeric misidentification. The workflow below illustrates the causal relationship between primary data acquisition and downstream structural assembly, culminating in a self-validating quality control checkpoint.
Figure 1: Strategic structural elucidation workflow for the target compound.
Boundary Conditions: HRMS and FT-IR Methodologies
Before mapping atomic connectivity, we must establish the absolute boundary conditions of the molecule: its exact mass, elemental formula, and primary functional groups.
High-Resolution Mass Spectrometry (HRMS)
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Causality of Method: Electrospray Ionization (ESI) in positive mode is selected because the basic oxygen lone pairs in the 1,3-dioxane ring and the carbonyl group readily accept protons ( H+ ) in an acidic mobile phase, ensuring high ionization efficiency.
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Protocol:
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Dilute the analyte to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid.
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Calibrate the ESI-Q-TOF mass spectrometer to achieve mass accuracy within < 5 ppm.
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Inject 5 µL and acquire data with a capillary voltage of 3.5 kV and a desolvation temperature of 250 °C.
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Self-Validating Data: The exact mass for the [M+H]+ adduct of C13H15ClO3 is calculated at m/z 255.0783. Crucially, the presence of a single chlorine atom is validated by the distinct isotopic signature: a secondary peak at m/z 257.0753 ( 37Cl ) at approximately 32% the intensity of the monoisotopic 35Cl peak.
Fourier Transform Infrared Spectroscopy (FT-IR)
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Causality of Method: FT-IR provides orthogonal confirmation of functional groups without relying on spin-active nuclei, serving as a rapid diagnostic tool for the carbonyl and acetal moieties.
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Protocol: Place 1-2 mg of the neat compound onto the diamond crystal of an Attenuated Total Reflectance (ATR) spectrometer. Apply the pressure anvil and collect 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.
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Self-Validating Data: Expect a sharp, intense band at ~1685 cm⁻¹ indicative of an aryl alkyl ketone ( C=O stretch), strong bands between 1100–1150 cm⁻¹ confirming the C−O−C ether linkages of the dioxane ring, and a distinct C−Cl stretch at ~740 cm⁻¹.
Core Connectivity: Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the definitive technique for mapping the internal architecture of pharmaceutical intermediates [4].
Causality of Experimental Design
Deuterated chloroform ( CDCl3 ) is chosen as the solvent because it lacks exchangeable protons, possesses excellent solubilizing power for moderately polar ketones, and provides a strong deuterium lock signal. While 1D NMR provides the inventory of pieces, 2D NMR (specifically HMBC) is mandatory here. The molecule contains a quaternary carbonyl carbon that acts as a "dead end" in standard 1H−1H COSY experiments. HMBC bridges this gap by revealing 2-bond and 3-bond scalar couplings from the adjacent alkyl and aryl protons to the carbonyl carbon, proving the structural assembly [2].
Step-by-Step NMR Protocol
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Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of CDCl3 (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-precision 5 mm NMR tube.
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Instrument Setup: Utilize a 400 MHz (or higher) spectrometer. Tune and match the probe, lock onto the CDCl3 deuterium signal, and shim the Z-axis gradients until the TMS line width is < 1 Hz.
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1D Acquisition:
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1H NMR: 16 scans, 30° pulse angle, relaxation delay (D1) of 2.0 s.
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13C NMR: 1024 scans, proton-decoupled (WALTZ-16), D1 of 2.0 s.
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2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra. Optimize the HMBC long-range coupling delay for nJCH=8 Hz (approx. 62.5 ms) to capture the critical aryl-to-carbonyl and alkyl-to-carbonyl correlations.
Data Presentation: NMR Assignments
A critical marker of expertise in NMR interpretation is recognizing symmetry. In the 1,3-dioxane ring, assuming a stable chair conformation with the bulky alkyl substituent in the equatorial position, the molecule possesses a plane of symmetry passing through C2' and C5'. Consequently, C4' and C6' are magnetically equivalent [3]. Therefore, the 13C NMR spectrum will display exactly 12 distinct carbon resonances for the 13 carbon atoms in the molecule.
Table 1: Comprehensive 1H and 13C NMR Assignments in CDCl3
| Position | Structural Moiety | 1H NMR (δ, ppm, Multiplicity, J in Hz) | 13C NMR (δ, ppm) | Key HMBC Correlations ( 1H→13C ) |
| C1 | Aryl (ipso to C=O) | - | 138.5 | - |
| C2 | Aryl (ortho) | 7.95 (t, J=1.8) | 128.0 | C1, C4, C6, C=O |
| C3 | Aryl (C-Cl) | - | 134.8 | - |
| C4 | Aryl (para to C=O) | 7.52 (ddd, J=8.0, 2.0, 1.0) | 133.1 | C2, C6 |
| C5 | Aryl (meta to C=O) | 7.40 (t, J=8.0) | 130.0 | C1, C3 |
| C6 | Aryl (ortho to C=O) | 7.85 (dt, J=8.0, 1.5) | 126.2 | C1, C2, C4, C=O |
| C=O | Carbonyl | - | 198.2 | - |
| C8 | Alkyl ( CH2 α to C=O) | 3.10 (t, J=7.2) | 33.5 | C=O , C9, C2' |
| C9 | Alkyl ( CH2 β to C=O) | 2.05 (td, J=7.2, 5.0) | 27.8 | C=O , C8, C2' |
| C2' | Dioxane (Acetal CH) | 4.65 (t, J=5.0) | 101.5 | C8, C9, C4', C6' |
| C4', C6' | Dioxane ( O−CH2 ) | 4.10 (m, 2H, eq), 3.75 (td, 2H, ax) | 66.9 | C2', C5' |
| C5' | Dioxane ( CH2 ) | 2.05 (m, 1H, eq), 1.35 (m, 1H, ax) | 25.7 | C4', C6' |
Self-Validating Quality Control (E-E-A-T)
The hallmark of a robust structural elucidation is a self-validating data matrix where no single piece of evidence contradicts another. To certify the structure of 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone, the following logic gates must be satisfied:
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Mass-to-Proton Parity: The HRMS formula ( C13H15ClO3 ) mandates exactly 15 protons. The integration of the 1H NMR spectrum must sum to 15 (4 Aryl + 4 Alkyl + 7 Dioxane).
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Carbon Symmetry Verification: The 13C NMR must show exactly 12 peaks. The peak at 66.9 ppm (C4'/C6') must exhibit double the relative intensity of the other aliphatic carbons, confirming the intact, symmetrical 1,3-dioxane ring.
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The HMBC Bridge: The structure is definitively proven only when the HMBC spectrum shows cross-peaks from both the aryl protons (H2, H6) and the α -alkyl protons (H8) to the quaternary carbonyl carbon at 198.2 ppm. This mathematically locks the three distinct domains (aryl ring, carbonyl core, and protected alkyl chain) into a single, contiguous molecular framework.
References
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Title: 1 Source: Benchchem URL: https://www.benchchem.com/product/b3024467
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Title: 2 Source: Mestrelab Research URL: https://mestrelab.com/blog/a-symphony-of-nmr-data-enhancing-structural-elucidation/
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Title: 3 Source: Doc Brown's Chemistry URL: https://docbrown.info/page06/nmr13C/13Cnmr196.htm
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Title: 4 Source: Bioorganic & Medicinal Chemistry Letters (Taylor & Francis) URL: https://www.tandfonline.com/doi/full/10.1016/j.bmcl.2018.09.027
Sources
- 1. 3'-Chloro-3-(1,3-dioxan-2-YL)propiophenone|High Purity [benchchem.com]
- 2. A Symphony of NMR Data: Enhancing Structural Elucidation - [mestrelab.com]
- 3. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. tandfonline.com [tandfonline.com]
